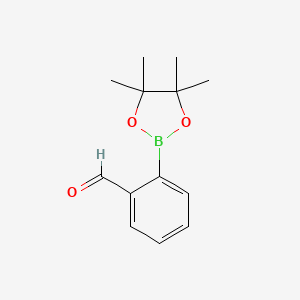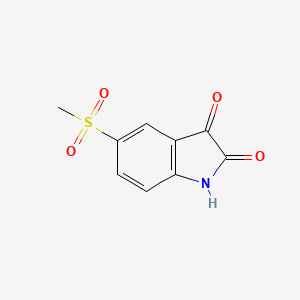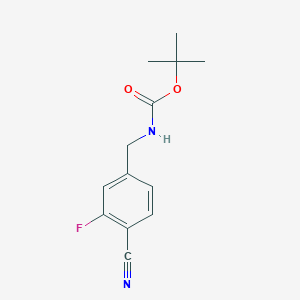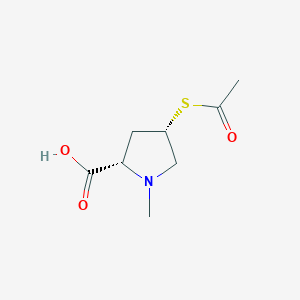
2-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)benzaldéhyde
Vue d'ensemble
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the formula C12H17BO2. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.409 and a boiling point of 73 °C at 15 mmHg. The density of this compound is 0.912 g/mL at 25 °C .Applications De Recherche Scientifique
Synthèse de sondes profluorescentes
Ce composé peut être utilisé comme matière première pour préparer des sondes profluorescentes. Ces sondes sont applicables à la détection de H₂O₂ et d'ions métalliques tels que Fe ou Cu dans les cellules vivantes . Cette application est cruciale pour la recherche biologique et médicale, en particulier pour l'étude du stress oxydatif et de l'homéostasie des ions métalliques dans les environnements cellulaires.
Commutateurs de spin moléculaires et dyades de transfert d'électrons
Une autre application implique la synthèse de commutateurs de spin moléculaires et de dyades de transfert d'électrons utilisant l'ester pinacolique d'acide borique dérivé de la porphyrine de nickel . Ces dispositifs moléculaires sont importants dans le domaine de l'électronique moléculaire et peuvent être utilisés pour contrôler le flux d'électrons à l'échelle nanométrique.
Mécanisme D'action
Target of Action
Boronic acids and their esters are known to be important raw materials in the synthesis of various compounds .
Mode of Action
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is used in borylation reactions, where it interacts with its targets by donating a boron atom . This compound can also participate in coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Biochemical Pathways
It’s known that boronic acids and their esters are used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that this compound can be used as a starting material to prepare profluorescent probes for the detection of h2o2 and fe or cu ions in living cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . This suggests that the compound’s action could be influenced by the pH of its environment.
Propriétés
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJMPQLPRHIAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450516 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380151-85-9 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formylphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde that make it useful in chemical synthesis?
A: This compound features both an aldehyde group and a boronic acid pinacol ester. The aldehyde readily participates in condensation reactions, while the boronic ester is a versatile building block in Suzuki-Miyaura coupling reactions. This combination allows for the efficient construction of complex molecules from readily available starting materials [, ].
Q2: How does 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde contribute to the synthesis of compounds with antifungal and antibacterial properties?
A: Research shows that reacting 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with ethylenediamine derivatives leads to the formation of novel N2B heterocycles []. These heterocyclic compounds have demonstrated notable antifungal activity against Aspergillus niger and Aspergillus flavus and moderate antibacterial activity against Bacillus cereus []. This highlights the potential of using this compound as a building block for developing new antimicrobial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid](/img/structure/B1311346.png)







